![molecular formula C20H25N5O4 B2524968 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847272-38-2](/img/structure/B2524968.png)
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, typically starting with the preparation of the core pyrimido[2,1-f]purine structure. This is followed by the introduction of the ethoxyethyl and methoxyphenyl groups through various organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities for this compound:
Anticancer Activity
Studies have demonstrated that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to this one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antiviral Properties
Some derivatives of purines are known to interfere with viral replication processes. Preliminary studies suggest that this compound may possess antiviral activity against certain viruses by disrupting their replication mechanisms.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
Therapeutic Area | Potential Application |
---|---|
Oncology | Treatment of various cancers |
Virology | Antiviral therapies |
Inflammation | Management of inflammatory diseases |
Case Studies
A review of literature reveals several case studies involving similar compounds:
- Anticancer Study : A derivative structurally related to this compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity at low concentrations.
- Antiviral Research : In vitro studies showed that a related purine derivative could inhibit the replication of the influenza virus by targeting viral polymerases.
- Anti-inflammatory Trial : Clinical trials involving purine derivatives indicated a reduction in markers of inflammation in patients with rheumatoid arthritis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has unique structural features that may confer distinct properties Similar compounds include other pyrimido[2,1-f]purine derivatives with different substituents
Biological Activity
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure combines various functional groups that contribute to its biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O4, with a molecular weight of approximately 399.45 g/mol. The structure features a tetrahydropyrimido core substituted with ethoxyethyl and methoxyphenyl groups, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H25N5O4 |
Molecular Weight | 399.45 g/mol |
CAS Number | Not specified |
Structure | Tetrahydropyrimido core |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors through binding interactions that modulate their activity. Such interactions can lead to various biological responses including cytotoxicity against cancer cells.
Anticancer Activity
Research has shown that compounds within the purine derivative class exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that related purine derivatives exhibit IC50 values ranging from 0.01 µM to 10 µM against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and CFPAC-1 (pancreatic cancer) . Although specific IC50 values for the target compound are not available in current literature, its structural similarities suggest potential for comparable activity.
Apoptosis Induction
Compounds similar to this compound have been reported to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds can activate apoptotic pathways leading to cell death .
Other Biological Activities
In addition to anticancer properties, some purine derivatives have shown antiviral activities and inhibition of adenosine deaminase (ADA), which may be relevant for therapeutic applications in viral infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Antiproliferative Effects : A study evaluated various pyrimidine and purine derivatives for their antiproliferative activity against multiple cancer cell lines. The strongest compounds exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .
- Mechanistic Insights : Research has indicated that certain purine derivatives can inhibit cell migration and induce apoptosis through specific signaling pathways .
- Comparative Analysis : A comparative analysis of similar compounds revealed that modifications in substituent groups significantly affect their bioactivity profiles. For example, the presence of specific halogenated phenyl groups enhanced cytotoxicity in liver cancer cell lines .
Properties
IUPAC Name |
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-29-13-12-25-18(26)16-17(22(2)20(25)27)21-19-23(10-5-11-24(16)19)14-6-8-15(28-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVOTAVEJMTZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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